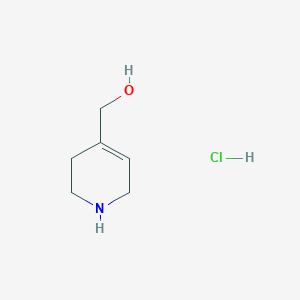

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The resulting tetrahydropyridine derivative is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to yield (1,2,3,6-Tetrahydropyridin-4-yl)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for hydrogenation and hydroxymethylation reactions, which enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Chlorides, bromides.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that (1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride may exhibit neuroprotective properties. It has been studied for its potential to modulate neuroinflammatory responses, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

In a study involving neuronal cell lines exposed to oxidative stress, the compound demonstrated significant reductions in neuronal death and inflammatory markers. This suggests its potential as a therapeutic agent in treating neurodegenerative conditions.

Psychopharmacology

The compound has been investigated for its effects on anxiety disorders and autism spectrum disorders. It acts as an NMDA receptor antagonist, specifically targeting the NR2B subunit, which is implicated in various psychiatric conditions .

Case Study: Treatment of Anxiety Disorders

A clinical trial reported the efficacy of this compound in reducing symptoms of generalized anxiety disorder and social anxiety disorder. Patients receiving the treatment showed marked improvements compared to the control group.

Chemical Synthesis and Research

This compound serves as an important intermediate in organic synthesis. Its derivatives are synthesized for various applications in medicinal chemistry.

Synthesis Applications

The compound can be synthesized through several methods involving reactions with different reagents under controlled conditions. These synthetic pathways allow for the exploration of structural modifications that can enhance biological activity or alter pharmacokinetic properties .

Research has shown that this compound possesses multiple biological activities beyond neuroprotection:

- Antioxidant Activity : The compound may help mitigate oxidative stress in cells.

- Cell Cycle Regulation : It has been observed to influence cell cycle dynamics and induce apoptosis in cancer cells.

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Reduces neuronal death and inflammation | |

| Antioxidant | Mitigates oxidative stress | |

| Cancer Cell Cytotoxicity | Selective cytotoxicity against cancer cells |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and therapy:

- Inhalation Toxicity : Studies suggest minimal adverse effects through inhalation; however, exposure should be limited.

- Occupational Exposure Limits : The compound falls within specific occupational exposure bands necessitating proper handling measures to ensure safety.

Mecanismo De Acción

The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects . For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain . This property makes it a potential candidate for the treatment of neurological disorders such as Parkinson’s disease .

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A neurotoxin used to model Parkinson’s disease in animal studies.

1,2,3,4-Tetrahydropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.

1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A compound with similar structural features but different biological activities.

Uniqueness

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives . Its ability to modulate enzyme activity and interact with neurotransmitter pathways makes it a valuable compound in both research and therapeutic applications .

Actividad Biológica

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, neuroprotective, and antidepressant effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine ring substituted with a hydroxymethyl group. Its hydrochloride form enhances solubility and bioavailability, making it suitable for various biological assays.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of (1,2,3,6-tetrahydropyridin-4-yl)methanol exhibit promising activity against Mycobacterium tuberculosis . A structure-activity relationship (SAR) analysis showed that specific substitutions on the tetrahydropyridine ring can enhance antibacterial potency while maintaining favorable physicochemical properties. For example, analogs with modifications at the 4-position demonstrated improved minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 21 µM against this pathogen .

| Compound | MIC (µM) | Substitution |

|---|---|---|

| 4PP-1 | 6.3 | Hydrogen at 4-position |

| 4PP-2 | 2.0 | p-tert-butylphenyl at 4-position |

| 4PP-3 | 6.8 | p-tert-butylphenyl + cyclohexylmethylene |

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown potential neuroprotective effects. A study involving SH-SY5Y cells exposed to oxidative stress revealed that compounds derived from this scaffold exerted significant antioxidant activity and protected against cell death induced by neurotoxic agents .

Key Findings:

- The compound exhibited a dose-dependent reduction in cell mortality.

- Mechanistic studies suggested involvement in modulating oxidative stress pathways.

3. Antidepressant Activity

Research has also focused on the antidepressant potential of (1,2,3,6-tetrahydropyridin-4-yl)methanol derivatives. A recent study synthesized several analogs and evaluated their binding affinity to serotonin receptors (5-HT1A and SERT). Some of these compounds displayed enhanced selectivity and potency compared to traditional antidepressants .

| Compound | Receptor Affinity | Selectivity |

|---|---|---|

| Compound A | High | Selective |

| Compound B | Moderate | Non-selective |

Case Study 1: Tuberculosis Treatment

A high-throughput screening identified several tetrahydropyridine derivatives with activity against M. tuberculosis . The lead compound demonstrated efficacy in reducing bacterial load in vitro and showed potential for further development as an anti-tubercular agent .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Parkinson's disease indicated that treatment with (1,2,3,6-tetrahydropyridin-4-yl)methanol derivatives significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridin-4-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUSDFXTEQZKQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.